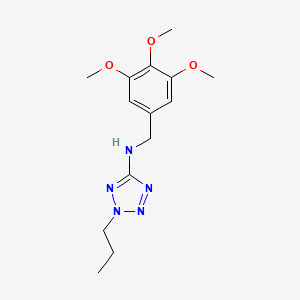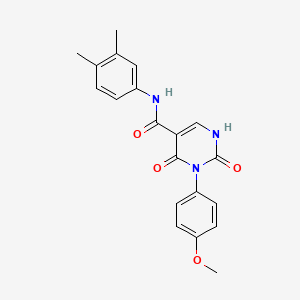![molecular formula C23H24ClN5O B11298219 2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11298219.png)
2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドは、ベンズアミド類に属する有機化合物です。この化合物は、クロロ基、ピペリジン環、ピリミジン環の存在を特徴としており、複雑で多機能な分子です。
製法
合成経路と反応条件
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドの合成は、一般的に容易に入手可能な出発物質から始まる複数段階を伴います。一般的な合成経路には、以下の段階が含まれます。
ピリミジン環の形成: ピリミジン環は、2-クロロ-6-メチルピリミジンやピペリジンなどの適切な前駆体を用いた環化反応によって合成できます。
アミノ化反応: 次に、ピリミジン環を4-アミノベンズアミドとアミノ化反応させて、目的の中間体を形成します。
塩素化: 最後の段階では、中間体を塩素化してクロロ基を導入し、2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドを生成します。
工業的製造方法
この化合物の工業的製造には、より高い収率と純度を得るために、上記の合成経路を最適化する必要がある場合があります。これには、高度な触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
反応の種類
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: 適切な条件下で、クロロ基は他の求核剤と置換できます。
酸化反応と還元反応: この化合物は、酸化または還元されてさまざまな誘導体を形成することができます。
カップリング反応: スズキ・ミヤうらカップリングなどのカップリング反応に参加して、より複雑な分子を形成できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
カップリング反応: スズキ・ミヤうらカップリング反応には、一般的にパラジウム触媒とボロン酸が使用されます。
主要生成物
これらの反応から生成される主要生成物は、使用した特定の試薬と条件によって異なります。例えば、置換反応はさまざまな置換ベンズアミドを生じさせる可能性があり、一方、カップリング反応はビアリール化合物を生成する可能性があります。
科学研究への応用
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドは、幅広い科学研究への応用を持っています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求する研究が進められています。
産業: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and piperidine.
Amination Reaction: The pyrimidine ring is then subjected to an amination reaction with 4-aminobenzamide to form the desired intermediate.
Chlorination: The final step involves the chlorination of the intermediate to introduce the chloro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミド: クロロ基を欠いているが、同様の核心構造を持っている。
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)アセトアミド: ベンズアミド基の代わりにアセトアミド基を持つ、同様の構造。
独自性
2-クロロ-N-(4-{[6-メチル-2-(ピペリジン-1-イル)ピリミジン-4-イル]アミノ}フェニル)ベンズアミドにおけるクロロ基の存在は、置換反応における反応性の向上など、独自の化学的特性をもたらします。これは、さまざまな合成および研究アプリケーションにおいて、貴重な化合物となります。
類似化合物との比較
Similar Compounds
N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide: Lacks the chloro group but has a similar core structure.
2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
The presence of the chloro group in 2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C23H24ClN5O |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
2-chloro-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H24ClN5O/c1-16-15-21(28-23(25-16)29-13-5-2-6-14-29)26-17-9-11-18(12-10-17)27-22(30)19-7-3-4-8-20(19)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,27,30)(H,25,26,28) |
InChIキー |
LWXVDRPRKJJQHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide](/img/structure/B11298136.png)
![N-(4-ethoxyphenyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11298138.png)
![N-[3-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide](/img/structure/B11298140.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11298151.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11298155.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11298162.png)
![5-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one](/img/structure/B11298173.png)
![2-(2-fluorophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11298185.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11298197.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11298204.png)
![N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11298205.png)
